

FT-IR spectroscopy for monitoring diallyl carbonate polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

An essential tool for tracking the polymerization of **diallyl carbonate**, particularly diethylene glycol bis(allyl carbonate) (DEGDAC), the monomer for CR-39 plastic, is Fourier-Transform Infrared (FT-IR) spectroscopy. For scientists and researchers in drug development and materials science, this real-time, non-destructive technique offers priceless information about reaction kinetics and the degree of monomer-to-polymer conversion. This guide compares FT-IR spectroscopy with other methods and provides the experimental information required to use this technique successfully.

Monitoring Polymerization with FT-IR Spectroscopy

By tracking changes in the vibrational frequencies of functional groups within a sample, FT-IR spectroscopy can be used to monitor chemical reactions. The carbon-carbon double bonds (C=C) of the allyl groups are consumed during the free-radical polymerization of **diallyl carbonate** monomers to create a cross-linked polymer network.^[1] The degree of conversion can be precisely quantified by tracking the disappearance of the infrared absorption band corresponding to these C=C bonds.

Real-time FT-IR spectroscopy has been shown to be a potent tool for tracking polymerization reactions that happen quickly, even in a matter of seconds.^[2] For this kind of real-time monitoring, Attenuated Total Reflectance (ATR) combined with FT-IR is a popular and simple technique.^[3]

Comparison of Monitoring Techniques

While FT-IR spectroscopy is a powerful tool, other methods can also be used to monitor polymerization reactions. Each has its own set of advantages and limitations.

Technique	Principle	Data Output	Real-Time Capability	Advantages	Limitations
FT-IR Spectroscopy	Measures the change in absorbance of specific functional groups (e.g., C=C bonds at 1649 cm ⁻¹). [1]	Quantitative (Degree of Conversion, Reaction Rate).[4]	Yes, excellent for fast reactions.[2]	High specificity, non-destructive, applicable to a wide range of sample types (liquids, solids, gels). [1][5]	Can be limited by sample opacity in transmission mode; ATR mode is surface-sensitive.[3]
Photo-Differential Scanning Calorimetry (Photo-DSC)	Measures the heat released during the exothermic polymerization reaction upon UV exposure.[6]	Quantitative (Enthalpy of reaction, conversion).[4]	Yes.	Provides valuable thermodynamic data.[6]	Long response time, making it unsuitable for very fast reactions; requires knowledge of the theoretical enthalpy.[2]
Electron Spin Resonance (ESR) Spectroscopy	Detects and quantifies the free radicals involved in the polymerization process.	Quantitative (Radical concentration).	Yes.	Provides direct insight into the radical mechanism, including propagation, termination, and transfer steps.[7]	Requires specialized equipment; less direct measurement of monomer conversion.
Dynamic Mechanical	Measures changes in	Quantitative (Gel point,	Can be adapted for	Provides information	Less sensitive at

Analysis (DMA) the viscoelastic properties (e.g., storage modulus, loss modulus) as the liquid monomer converts to a solid polymer. crosslinking monitoring. on the mechanical properties and network formation of the final polymer.^[7] the initial stages of polymerization; primarily for physical property changes.

Experimental Protocols

FT-IR Spectroscopy Protocol for Monitoring Diallyl Carbonate Polymerization

This protocol outlines the use of ATR-FTIR for real-time monitoring.

1. Instrumentation:

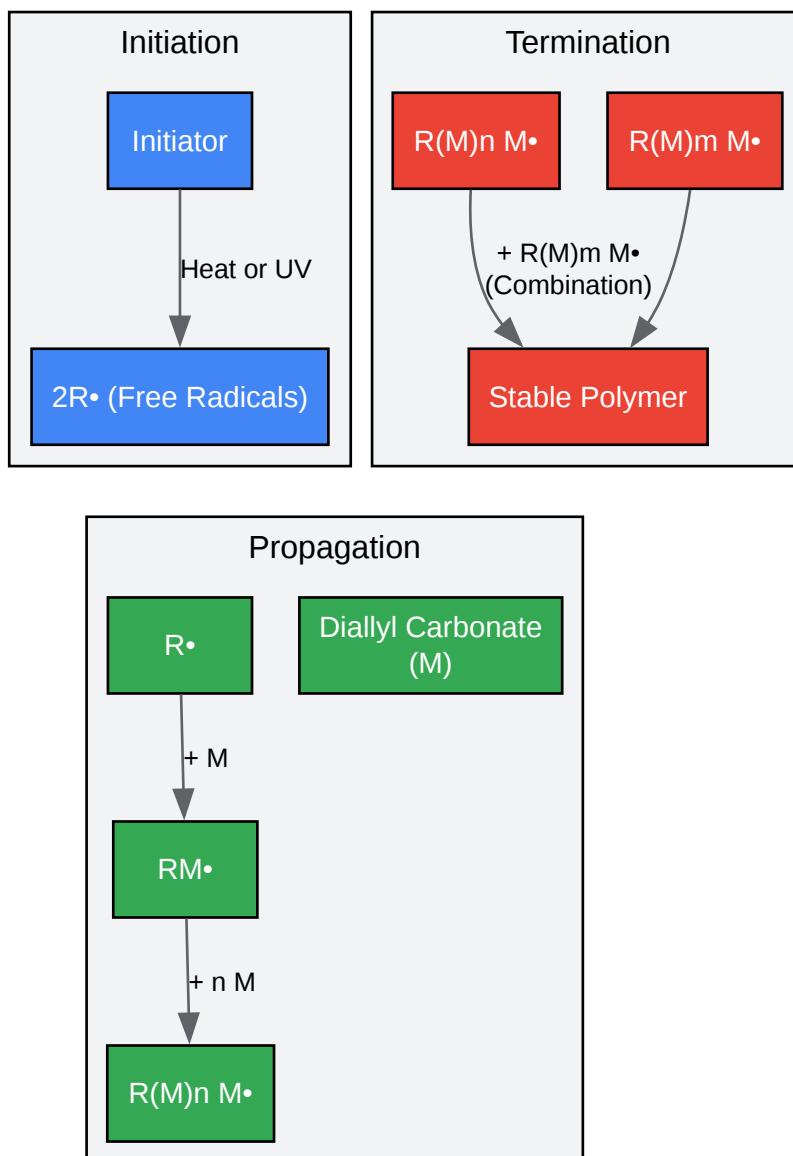
- A Fourier-Transform Infrared Spectrometer.
- An Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal.^[8]

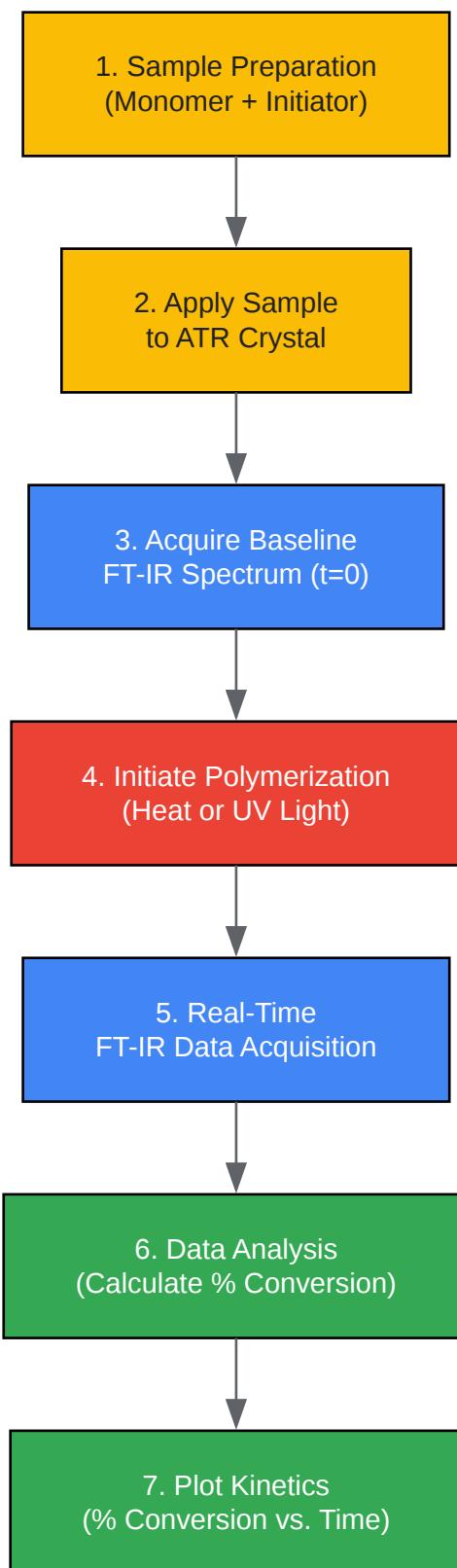
2. Sample Preparation:

- Prepare the **diallyl carbonate** monomer solution containing a suitable free-radical initiator (e.g., dicyclohexyl peroxy dicarbonate for thermal initiation or a photoinitiator for UV curing).
^[6]
- Apply a small amount (e.g., 20 μ L) of the liquid monomer mixture directly onto the ATR crystal to form a thin film.^{[3][8]}

3. Data Acquisition:

- Set the spectrometer to collect spectra over a mid-IR range (e.g., 4000–650 cm^{-1}).^[9]
- Select a spectral resolution of 4 cm^{-1} .^[9]


- Initiate real-time data collection. Begin by recording several spectra of the unreacted monomer to establish a baseline (t=0).
- Start the polymerization by either heating the ATR crystal (for thermal curing) or exposing the sample to a UV light source (for photocuring).[8][10]
- Continuously record spectra at regular intervals (e.g., every few seconds) throughout the reaction until completion.[11]


4. Data Analysis and Calculation of Conversion:

- Identify the key absorption peaks:
 - C=C stretching peak: $\sim 1649 \text{ cm}^{-1}$ (This peak will decrease as the reaction proceeds).[1]
 - Reference peak: Carbonate group peak at $\sim 790 \text{ cm}^{-1}$ (This peak should remain stable throughout the reaction and serves as an internal standard).[1]
- For each spectrum, calculate the ratio (A) of the absorbance of the C=C peak to the absorbance of the reference peak.
- The degree of conversion (x) at any given time (t) is calculated using the following equation[1]:
 - $$x = [1 - (A_t / A_0)] * 100\%$$
 - Where A_t is the absorbance ratio at time t, and A_0 is the initial absorbance ratio of the pure monomer.[1]

Visualizing the Process

Diagrams created using Graphviz can help illustrate the chemical process and the experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. azom.com [azom.com]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Polymerization kinetics and impact of post polymerization on the Degree of Conversion of bulk-fill resin-composite at clinically relevant depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT-IR spectroscopy for monitoring diallyl carbonate polymerization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085299#ft-ir-spectroscopy-for-monitoring-diallyl-carbonate-polymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com